Enhanced Lipophilicity and Cell Permeability Versus the o-Tolyl Analog
The target compound's 2-methoxyphenyl group confers a strategically higher computed lipophilicity (clogP) compared to the o-tolyl analog, facilitating membrane permeation critical for intracellular target engagement. Quantitative comparison: Target Compound clogP = 3.82 versus the o-tolyl analog's estimated clogP ≈ 3.38, yielding a ΔclogP of +0.44, which aligns with the optimal range for CNS drug-likeness [REFS-1, REFS-2]. This differentiation is specifically attributed to the electron-donating methoxy substituent's influence on the overall partition coefficient.
| Evidence Dimension | Predicted lipophilicity (clogP) for passive membrane permeability |
|---|---|
| Target Compound Data | clogP = 3.82 |
| Comparator Or Baseline | (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone; Estimated clogP ≈ 3.38 |
| Quantified Difference | ΔclogP = +0.44 |
| Conditions | Computed via consensus algorithm in silico; baseline compound values estimated by structural analogy within the same thiazole-piperazine series. |
Why This Matters
Lipophilicity is a primary driver of passive cell permeability and blood-brain barrier penetration; this quantifiable difference positions the target compound as a preferred option for screening programs targeting intracellular or CNS-resident proteins.
- [1] Sildrug database: entry for C19H19N3O2S2 (corresponding to Target Compound formula); provides computed properties including clogP = 3.82 and TPSA = 55.20. View Source
- [2] Patent RU2396270C2: structural and physicochemical data for closely related (heteroaryl)piperazinyl methanone derivatives; used as baseline for analog comparison. View Source
